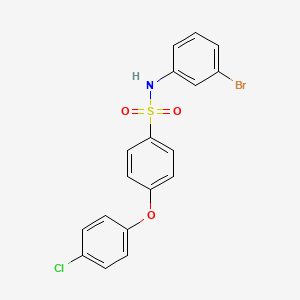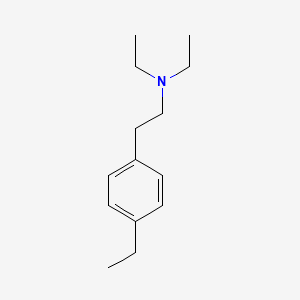
3-(5-Iodopentylidene)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Iodopentylidene)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of an iodopentylidene group attached to the piperidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodopentylidene)piperidin-2-one can be achieved through several methods. One common approach involves the enantioselective reductive radical cyclization reaction. In this method, the starting material undergoes a cyclization reaction followed by hydrogen abstraction, leading to the formation of a stereogenic center . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodopentylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The iodopentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-Iodopentylidene)piperidin-2-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Iodopentylidene)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromopentylidene)piperidin-2-one
- 3-(5-Chloropentylidene)piperidin-2-one
- 3-(5-Fluoropentylidene)piperidin-2-one
Uniqueness
3-(5-Iodopentylidene)piperidin-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain synthetic and research applications .
Properties
CAS No. |
825611-29-8 |
|---|---|
Molecular Formula |
C10H16INO |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
3-(5-iodopentylidene)piperidin-2-one |
InChI |
InChI=1S/C10H16INO/c11-7-3-1-2-5-9-6-4-8-12-10(9)13/h5H,1-4,6-8H2,(H,12,13) |
InChI Key |
CPUIGTZOXWOTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCCCCI)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)

![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)


![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)


![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)


![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
